3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
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Overview
Description
3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid typically involves the functionalization of biphenyl derivatives. Common synthetic routes include:
Electrophilic Substitution Reactions: Biphenyl compounds undergo electrophilic substitution reactions to introduce functional groups such as fluorine and hydroxyl groups.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the biphenyl core by coupling aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic substitution and coupling reactions, optimized for high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylic Acid: Similar structure with an additional phenyl ring.
2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxaldehyde: Similar structure with an aldehyde group instead of a carboxylic acid.
Uniqueness
3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and hydroxyl groups enhances its reactivity and stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQJDGJVTVMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652128 |
Source
|
Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-75-2 |
Source
|
Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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